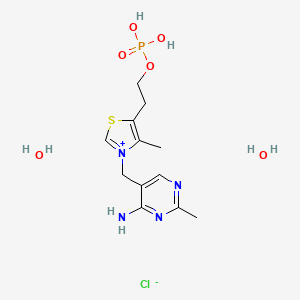

Thiamine phosphate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVXQCOBPOPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036039 | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273724-21-3 | |

| Record name | Monophosphothiamine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thiamine Phosphate Biosynthesis Pathway in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism in all domains of life. While eukaryotes are largely auxotrophic for thiamine, most prokaryotes possess the enzymatic machinery for its de novo biosynthesis. This pathway represents a rich source of potential targets for novel antimicrobial agents, as the enzymes involved are essential for bacterial viability and are absent in humans. This technical guide provides a comprehensive overview of the core thiamine phosphate (B84403) biosynthesis pathway in prokaryotes, with a focus on the well-characterized model organism Escherichia coli. It includes a compilation of quantitative data, detailed experimental protocols for key enzymes, and visual representations of the pathway and associated workflows.

The Core Biosynthesis Pathway: A Bifurcated Route to Thiamine Monophosphate

The de novo biosynthesis of thiamine monophosphate (TMP) in prokaryotes follows a bifurcated pathway where two heterocyclic precursors, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), are synthesized independently and subsequently coupled. The resulting TMP is then phosphorylated to the active cofactor, thiamine pyrophosphate (TPP).[1][2]

Pyrimidine (B1678525) Moiety Synthesis (HMP-PP)

The pyrimidine portion of thiamine is derived from the purine (B94841) biosynthesis intermediate, 5-aminoimidazole ribotide (AIR).[2]

-

ThiC: The Radical SAM Enzyme: The enzyme phosphomethylpyrimidine synthase (ThiC) catalyzes the complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[2][3] This intricate reaction involves a radical S-adenosylmethionine (SAM) mechanism.[3]

-

ThiD: The Bifunctional Kinase: The bifunctional enzyme hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (ThiD) then carries out a two-step phosphorylation of HMP-P. First, it phosphorylates HMP-P to 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), and it can also phosphorylate salvaged HMP to HMP-P.[4][5]

Thiazole (B1198619) Moiety Synthesis (THZ-P)

The biosynthesis of the thiazole moiety is a more complex process involving multiple enzymes. In E. coli, the key steps are:

-

DXP Synthase (Dxs): The pathway initiates with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase.[4]

-

Sulfur Transfer Cascade: A series of enzymes, including ThiS, ThiF, ThiG, ThiH, and ThiI, are involved in a complex process to provide the sulfur atom for the thiazole ring.[6] ThiS is a sulfur carrier protein that is adenylated by ThiF. The sulfur is ultimately derived from cysteine.[4]

-

Thiazole Synthase (ThiG): ThiG catalyzes the condensation of DXP, dehydroglycine (derived from tyrosine by ThiH), and the sulfuryl-ThiS to form the thiazole phosphate ring.[4]

Coupling and Final Phosphorylation

-

ThiE: The Coupling Enzyme: Thiamine phosphate synthase (ThiE) catalyzes the condensation of HMP-PP and THZ-P to form thiamine monophosphate (TMP).[7][8]

-

ThiL: The Final Kinase: Finally, thiamine monophosphate kinase (ThiL) phosphorylates TMP to the active cofactor, thiamine pyrophosphate (TPP).[9]

Quantitative Data on Key Pathway Enzymes

| Enzyme | Gene | Organism | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Reference(s) |

| ThiC | thiC | E. coli | 5-Aminoimidazole ribotide (AIR) | 17 | 0.1128 nmol HMP/nmol ThiC/min | - | [3] |

| S-Adenosylmethionine (AdoMet) | - | ||||||

| ThiD | thiD | E. coli | Hydroxymethylpyrimidine (HMP) | - | - | - | Data not readily available |

| Hydroxymethylpyrimidine phosphate (HMP-P) | - | - | - | Data not readily available | |||

| ThiE | thiE | E. coli | 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) | 1 | - | - | [7] |

| 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) | 2 | - | - | [7] | |||

| ThiL | thiL | E. coli | Thiamine monophosphate (TMP) | 1.1 | - | - | [9] |

| ATP | 270 | - | - | [9] | |||

| ThiL | thiL | Pseudomonas aeruginosa | Thiamine monophosphate (TMP) | 8.0 ± 3.5 | 4.0 ± 0.2 nmol/min | - | [4] |

| ATP | 111 ± 8 | [4] |

Note: The Vmax for ThiC is presented as a specific activity. Further kinetic parameters for ThiD in E. coli require more detailed investigation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core this compound biosynthesis pathway and a general workflow for the expression and purification of recombinant enzymes involved in this pathway.

Caption: The prokaryotic this compound biosynthesis pathway.

Caption: General workflow for recombinant protein expression and purification.

Detailed Experimental Protocols

Recombinant Protein Expression and Purification (General Protocol for ThiC, ThiD, ThiE, and ThiL)

This protocol describes a general method for the expression and purification of His-tagged thiamine biosynthesis enzymes from E. coli. Specific buffer conditions and optimization may be required for each enzyme.

a. Transformation and Expression:

-

Transform chemically competent E. coli BL21(DE3) cells with the appropriate expression vector containing the gene of interest (e.g., pET-28a-thiC).[10]

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors) and incubate overnight at 37°C.[2]

-

Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[2]

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.[2]

b. Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[11]

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Lyse the cells by sonication on ice.[11]

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.[11]

c. Affinity Chromatography Purification:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.[11]

-

Load the clarified lysate onto the column.

-

Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Collect the elution fractions and analyze them by SDS-PAGE for purity.

-

Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified protein in aliquots at -80°C.

Enzyme Activity Assays

a. ThiC (Phosphomethylpyrimidine Synthase) Assay:

The activity of ThiC is challenging to measure directly due to the complexity of the reaction. A common method involves reconstituting the activity in vitro and detecting the product, HMP-P, by converting it to a fluorescent derivative.[3]

-

Set up the reaction in an anaerobic environment (e.g., a glove box).

-

The reaction mixture (100 µL) should contain: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM DTT, 2 mM S-adenosylmethionine (SAM), 1 mM 5-aminoimidazole ribotide (AIR), and a suitable amount of purified, reconstituted ThiC enzyme.[3]

-

Initiate the reaction by adding the ThiC enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

To detect HMP-P, the product can be converted to thiamine and then to the fluorescent thiochrome (B1210408) derivative for HPLC analysis. This requires the addition of the subsequent pathway enzymes (ThiD, ThiE) and substrates (ATP, THZ-P) in a coupled assay, followed by oxidation with potassium ferricyanide.

b. ThiD (Hydroxymethylpyrimidine/Phosphomethylpyrimidine Kinase) Assay:

The activity of the bifunctional kinase ThiD can be measured by monitoring the consumption of ATP or the formation of the phosphorylated products. A coupled spectrophotometric assay is a common approach.

-

The assay mixture (1 mL) should contain: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate, lactate (B86563) dehydrogenase, pyruvate kinase, and the substrate (HMP or HMP-P).

-

The reaction is initiated by the addition of purified ThiD enzyme.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time. This is coupled to the ADP produced by the kinase reaction.

-

The rate of the reaction is calculated from the linear portion of the absorbance change.

c. ThiE (this compound Synthase) Assay:

The activity of ThiE can be determined by measuring the formation of TMP from HMP-PP and THZ-P.

-

The reaction mixture (100 µL) should contain: 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, and saturating concentrations of HMP-PP and THZ-P.[7]

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a suitable amount of purified ThiE enzyme.

-

Incubate for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by heating or adding acid.

-

The product, TMP, can be quantified by HPLC after conversion to its fluorescent thiochrome derivative.

d. ThiL (Thiamine Monophosphate Kinase) Assay:

ThiL activity can be measured by monitoring the consumption of ATP using a luminescence-based assay.[4]

-

The reaction buffer (50 µL) contains 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 350 mM KCl, and varying concentrations of TMP and ATP.[4]

-

Add a known amount of purified ThiL protein (e.g., 10 µg) to initiate the reaction.[4]

-

Incubate the reaction for a set time (e.g., 10 minutes) at 37°C.[4]

-

Stop the reaction and measure the remaining ATP concentration using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

-

The amount of ATP consumed is proportional to the ThiL activity.

HPLC Analysis of Thiamine and its Intermediates

This method allows for the separation and quantification of various thiamine-related compounds.

-

Sample Preparation: Deproteinate samples (e.g., enzyme assay reactions, cell lysates) by adding an equal volume of 10% TCA and centrifuging.[12]

-

Derivatization to Thiochromes: To a portion of the supernatant, add a strong base (e.g., NaOH) and an oxidizing agent (e.g., potassium ferricyanide) to convert thiamine and its phosphate esters into their highly fluorescent thiochrome derivatives.[12]

-

HPLC System:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed for separation.[12]

-

Detection: A fluorescence detector is used with an excitation wavelength of around 365 nm and an emission wavelength of around 435 nm.

-

-

Quantification: The concentration of each compound is determined by comparing the peak area to that of known standards that have been subjected to the same derivatization procedure.

Conclusion

The this compound biosynthesis pathway in prokaryotes presents a fascinating and essential metabolic route. Its absence in humans makes it a prime target for the development of novel antimicrobial drugs. This technical guide has provided a detailed overview of the core pathway, a compilation of available quantitative data on its key enzymes, and a set of detailed experimental protocols for their study. The provided diagrams offer a clear visual representation of the biochemical transformations and a typical workflow for enzyme characterization. It is anticipated that this comprehensive resource will be valuable for researchers and scientists in academia and industry who are engaged in the study of this pathway and the development of new therapeutics targeting it. Further research to fill the gaps in the quantitative understanding of this pathway, particularly in pathogenic bacteria, will be crucial for the successful exploitation of these enzymes as drug targets.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ThiL enzyme is a valid antibacterial target essential for both thiamine biosynthesis and salvage pathways in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Properties of the Thiamine Transport System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. pickeringlabs.com [pickeringlabs.com]

- 9. uniprot.org [uniprot.org]

- 10. E. coli protein expression and purification [protocols.io]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 12. j-jabs.umin.jp [j-jabs.umin.jp]

The Indispensable Role of Thiamine Pyrophosphate in Eukaryotic Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical cofactor for a suite of enzymes central to eukaryotic cell metabolism. Its participation is fundamental in the catabolism of carbohydrates and branched-chain amino acids, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle and supporting cellular energy production. Beyond this canonical role, emerging evidence highlights TPP's involvement in the oxidative stress response, neurotransmitter synthesis, and as a regulatory molecule in gene expression. This technical guide provides an in-depth exploration of TPP's multifaceted functions, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Metabolic Functions of Thiamine Pyrophosphate

Thiamine pyrophosphate is indispensable for normal cellular functions due to its role as a cofactor in critical metabolic reactions related to energy metabolism and ATP production.[1] The majority of thiamine in eukaryotic cells is converted to TPP in the cytoplasm.[1] Subsequently, about 90% of the generated TPP is transported into the mitochondria to be utilized in various metabolic processes.[1]

Central Carbon Metabolism

TPP is a crucial cofactor for several key enzymes that regulate central carbohydrate metabolism, including the pentose (B10789219) phosphate (B84403) pathway, the fate of pyruvate (B1213749), and the tricarboxylic acid cycle.[2][3]

-

Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, a primary substrate for the TCA cycle.[4][5][6] This reaction is a critical link between glycolysis and aerobic respiration.[7]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): As a key enzyme in the TCA cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[4][5][6]

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This mitochondrial enzyme complex is essential for the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[4][5][6]

-

Transketolase (TKT): A cytosolic enzyme, transketolase is a key component of the non-oxidative branch of the pentose phosphate pathway (PPP).[4][5] It facilitates the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a critical reducing agent in cellular antioxidant defense.[5][8]

Other TPP-Dependent Enzymes

-

2-Hydroxyacyl-CoA Lyase (HACL1): Found in peroxisomes, this enzyme is involved in the metabolism of phytanic acid, a branched-chain fatty acid.[5]

Thiamine Pyrophosphate in Cellular Compartments

Thiamine pyrophosphate is synthesized in the cytosol and is required for enzymatic activity in both the cytosol and mitochondria.[4] The transport of TPP into the mitochondria is a carrier-mediated process involving the mitochondrial thiamine pyrophosphate transporter (MTPPT), the product of the SLC25A19 gene.[1][9]

Regulatory Roles of Thiamine Pyrophosphate

Gene Regulation via Riboswitches

In eukaryotes, including plants and fungi, TPP acts as a direct ligand for riboswitches.[10][11] A riboswitch is a regulatory segment of a messenger RNA molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA. The TPP riboswitch is a highly conserved RNA secondary structure that modulates gene expression through various mechanisms.[10][11] In Arabidopsis thaliana, the TPP riboswitch is found in the 3' untranslated region of the ThiC gene, which is involved in thiamine biosynthesis.[12][13][14] Binding of TPP to the riboswitch leads to alternative splicing of the pre-mRNA, resulting in a non-functional transcript and thereby regulating its own biosynthesis in a feedback inhibition loop.[13]

Thiamine Pyrophosphate in Health and Disease

Oxidative Stress

Thiamine and TPP have been shown to play a role in protecting cells against oxidative damage.[15] In Arabidopsis, abiotic stress conditions lead to the accumulation of thiamin and TPP.[15] Thiamine supplementation enhances tolerance to oxidative stress, which is accompanied by decreased production of reactive oxygen species.[15] TPP is essential for the activity of transketolase, which generates NADPH, a crucial cofactor for maintaining the reduced glutathione (B108866) pool and overall redox homeostasis.[16]

Neurodegeneration

The central nervous system is particularly vulnerable to thiamine deficiency due to its high dependence on TPP-mediated metabolic pathways for energy production and neurotransmitter synthesis.[17] Impaired activity of TPP-dependent enzymes due to thiamine deficiency can lead to altered mitochondrial function, impaired oxidative metabolism, and ultimately brain damage.[17] Thiamine deficiency is implicated in several neurodegenerative conditions, including Wernicke-Korsakoff syndrome, Alzheimer's disease, and Parkinson's disease.[17][18]

Quantitative Data

| Parameter | Organism/System | Value | Reference |

| TPP Uptake Rate | Mouse liver mitochondria | 881.0 ± 87.71 fmol (mg protein)⁻¹ (at 0.38 µM TPP) | [1] |

| Linear Uptake Time | Mouse liver mitochondria | Up to 3 minutes | [1] |

| Normal Erythrocyte TPP | Human | 50 to 150 ng per ml packed cells | [19] |

| Reference Erythrocyte TPP | Human | 280–590 ng/g hemoglobin | [20] |

| Reference Whole Blood TPP | Human | 275–675 ng/g hemoglobin | [20] |

Experimental Protocols

Assay of Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol describes a coupled-enzyme spectrophotometric assay to measure PDC activity by monitoring the rate of NADH production.

Materials:

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

-

PDC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)

-

Sodium Pyruvate solution

-

NAD⁺ solution

-

Coenzyme A (CoA) solution

-

Thiamine Pyrophosphate (TPP) solution

-

Sample (cell or tissue homogenate)

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in ice-cold PDC Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the PDC enzyme.

-

Determine the protein concentration of the supernatant.

-

-

Assay Reaction:

-

Prepare a reaction mixture in each well or cuvette with the following final concentrations: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT, 5 mM Sodium Pyruvate, 1 mM NAD⁺, 0.2 mM CoA, and 0.2 mM TPP.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the sample (e.g., 10-50 µg of protein).

-

Immediately monitor the increase in absorbance at 340 nm every minute for 10-15 minutes at 37°C.

-

Data Analysis:

-

Plot the absorbance at 340 nm against time.

-

Determine the linear rate of the reaction (ΔAbs/min).

-

Calculate the PDC activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

One unit (U) of PDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.[7]

Assay of Transketolase (TK) Activity

This protocol details a coupled-enzyme assay for transketolase activity in erythrocyte hemolysate.

Materials:

-

Erythrocyte hemolysate

-

96-well microplate or cuvettes

-

Spectrophotometer

-

Reaction mixture components (final concentrations): 100 mM Tris-HCl (pH 7.6), 5 mM Ribose-5-phosphate (R5P), 0.2 mM NADH, Triosephosphate isomerase (TPI), and Glycerol-3-phosphate dehydrogenase (GDH).

-

Xylulose-5-phosphate (X5P) solution

Procedure:

-

Sample Preparation:

-

Prepare a hemolysate from washed erythrocytes.

-

Determine the hemoglobin concentration.

-

-

Assay Reaction:

-

Prepare the reaction mixture with Tris-HCl, R5P, NADH, TPI, and GDH.

-

Add the hemolysate to the reaction mixture.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 2.5 mM X5P.

-

Immediately monitor the decrease in absorbance at 340 nm for 10 minutes.[7]

-

Measurement of Thiamine Pyrophosphate by HPLC

This method describes the determination of TPP in whole blood or erythrocytes using high-performance liquid chromatography (HPLC) with fluorescence detection.

Principle: The method involves sample extraction, conversion of TPP to the highly fluorescent thiochrome (B1210408) derivative, and subsequent separation and quantification by HPLC.[20][21]

Procedure Outline:

-

Sample Preparation:

-

Deproteinize whole blood or erythrocyte samples, typically with trichloroacetic acid.[21]

-

-

Derivatization:

-

Convert TPP in the extract to thiochrome pyrophosphate using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution.[20]

-

-

HPLC Analysis:

Signaling Pathways and Experimental Workflows

Caption: Overview of thiamine pyrophosphate metabolism and function in eukaryotic cells.

Caption: TPP riboswitch mechanism for feedback regulation of thiamine biosynthesis.

Caption: Experimental workflow for the spectrophotometric assay of PDC activity.

References

- 1. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 6. Mitochondrial transport and metabolism of the vitamin B‐derived cofactors thiamine pyrophosphate, coenzyme A, FAD and NAD +, and related diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TPP [riboswitch.ribocentre.org]

- 11. TPP riboswitch - Wikipedia [en.wikipedia.org]

- 12. Structure of the eukaryotic thiamine pyrophosphate riboswitch with its regulatory ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural basis of thiamine pyrophosphate analogues binding to the eukaryotic riboswitch. [roar.hep-bejune.ch]

- 15. Thiamin Confers Enhanced Tolerance to Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ovid.com [ovid.com]

- 21. Thiamine pyrophosphate determination in whole blood and erythrocytes by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

function of thiamine monophosphate in neural tissues

An In-depth Technical Guide on the Core Function of Thiamine (B1217682) Monophosphate in Neural Tissues

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) and its phosphorylated derivatives are critical for the proper functioning of the nervous system. While the role of thiamine diphosphate (B83284) (ThDP) as an essential coenzyme in carbohydrate and energy metabolism is well-established, the specific functions of thiamine monophosphate (ThMP) have remained more elusive. This technical guide synthesizes the current understanding of ThMP's role in neural tissues. Primarily viewed as a key intermediate in the intricate metabolic web of thiamine phosphorylation and dephosphorylation, ThMP is integral to maintaining thiamine homeostasis within the cell. Its levels and the activity of the enzymes that metabolize it are subject to change in various neuropathological conditions, suggesting a potential, albeit indirect, role in neuronal health and disease. This document provides a detailed overview of ThMP metabolism, its known functions, quantitative data from neural tissues, and the experimental protocols used to investigate its significance.

Introduction

Thiamine is indispensable for the central and peripheral nervous systems.[1] Its deficiency leads to severe neurological disorders such as Wernicke-Korsakoff syndrome, highlighting its critical role in brain energy metabolism and neuronal maintenance.[2][3] In neural tissues, thiamine exists in several phosphorylated forms: thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), and thiamine triphosphate (ThTP).[4] ThDP is the most abundant and biologically active form, serving as a vital coenzyme for key enzymes in glucose metabolism, including the pyruvate (B1213749) dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex (α-KGDH), and transketolase (TKT).[5] While ThTP is thought to have a specific, non-coenzymatic role in neurophysiology, the function of ThMP has historically been less clear.[6] The prevailing view is that ThMP's primary function is that of a metabolic intermediate.[1][4] This guide delves into the specifics of this role and explores the broader implications for neural function.

Thiamine Metabolism in Neural Tissues

The concentration and interconversion of thiamine derivatives are tightly regulated within neural cells. Thiamine is taken up from the bloodstream into neurons and glia via specific transporters, primarily thiamine transporter 1 (THTR1) and THTR2.[7] Once inside the cell, it undergoes a series of phosphorylation and dephosphorylation reactions.

-

Phosphorylation: Free thiamine is phosphorylated to ThDP by the enzyme thiamine pyrophosphokinase-1 (TPK1), a process that requires ATP.[1][7] ThDP can be further phosphorylated to ThTP by thiamine diphosphokinase (TDPK).[7]

-

Dephosphorylation: The reverse reactions are catalyzed by phosphatases. ThTP is hydrolyzed to ThDP by thiamine triphosphatase (THTPA).[7] ThDP is dephosphorylated to ThMP, and ThMP is subsequently dephosphorylated to free thiamine.[7] Enzymes such as prostatic acid phosphatase (ACPP) and other specific thiamine mono- and diphosphatases are involved in these steps.[7][8]

This metabolic cycle ensures a dynamic balance between the different thiamine esters, allowing the cell to respond to changing metabolic demands. ThMP's position as the penultimate step before generating free thiamine makes it a crucial checkpoint in regulating the efflux and availability of the vitamin.[4]

Figure 1. Thiamine Metabolism Pathway in Neural Cells.

Core Function of Thiamine Monophosphate

An Essential Metabolic Intermediate

The most definitively established role for ThMP in neural tissues is as an intermediate in the catabolism of ThDP and the regeneration of free thiamine.[1] The conversion of ThDP to ThMP is a critical step in controlling the intracellular concentration of the active coenzyme, ThDP. This pathway allows the cell to store and release free thiamine as needed, thereby maintaining cellular homeostasis.[4] While a direct signaling or regulatory role for ThMP has not been identified, its position within this vital metabolic pathway underscores its importance.

Potential Non-Coenzymatic and Structural Roles

While direct evidence is lacking for ThMP, thiamine and its derivatives are hypothesized to have non-coenzymatic roles, particularly in relation to excitable membranes.[9][10] Studies have suggested that thiamine can interfere with membrane structure and function.[10][11] Thiamine deficiency has been shown to result in cellular membrane damage, separate from the metabolic consequences of ThDP depletion.[11] It is plausible, though unproven, that ThMP, as part of the thiamine pool, contributes to these structural or electrochemical properties at the neuronal membrane. However, its physiological role remains officially unknown.[1][4]

Role in Neurological Disease

The importance of the thiamine metabolic pathway is most evident in disease states.

-

Thiamine Deficiency: In conditions of thiamine deficiency, the reduction in ThDP is the primary driver of pathology, leading to impaired energy metabolism, oxidative stress, and neuroinflammation.[2][12] This results in the selective neuronal loss characteristic of Wernicke's encephalopathy.[3] The entire pool of thiamine derivatives, including ThMP, is depleted in this state.

-

Neurodegenerative Diseases: Alterations in thiamine metabolism have been observed in neurodegenerative diseases like Alzheimer's disease (AD). Studies on post-mortem brain tissue from AD patients have found that while ThDP levels were significantly reduced, the concentrations of free thiamine and ThMP were normal.[13] This finding suggests a specific impairment in the phosphorylation of thiamine to ThDP (via TPK1) or an accelerated breakdown of ThDP, rather than a simple deficiency of the vitamin. The normal levels of ThMP in this context point towards a potential bottleneck in the metabolic cycle and highlight the importance of measuring all thiamine esters to understand the underlying pathology.

Quantitative Data on Thiamine Esters in Neural Tissues

The concentration of thiamine and its phosphate (B84403) esters varies across different brain regions. The following table summarizes data obtained from studies on rat brains, providing a baseline for understanding their distribution.

| Compound | Hippocampus (nmol/g) | Thalamus (nmol/g) | Prefrontal Cortex (nmol/g) |

| Thiamine (B1) | 1.8 - 2.5 | 2.0 - 2.9 | 1.5 - 2.2 |

| Thiamine Monophosphate (ThMP) | 1.0 - 1.7 | 1.2 - 2.0 | 0.9 - 1.5 |

| Thiamine Diphosphate (ThDP) | 12.5 - 15.0 | 14.0 - 17.0 | 11.0 - 14.0 |

| Data compiled from studies using HPLC-based methods.[14][15] Ranges may vary based on specific experimental conditions and rat strain. |

Experimental Protocols

Investigating the role of ThMP requires precise and validated methodologies for its quantification and the measurement of related enzyme activities.

Protocol for Quantification of ThMP in Neural Tissue by HPLC

This protocol is based on the widely used method of converting thiamine esters into fluorescent thiochrome (B1210408) derivatives followed by HPLC separation and detection.[14][15][16]

Objective: To simultaneously measure the concentration of Thiamine, ThMP, and ThDP in a brain tissue sample.

Materials:

-

Brain tissue (e.g., hippocampus, cortex)

-

10% Trichloroacetic Acid (TCA)

-

Potassium ferricyanide (B76249) solution

-

NaOH

-

Methanol (HPLC grade)

-

Sodium phosphate buffer (for mobile phase)

-

Reversed-phase C18 HPLC column

-

HPLC system with a fluorescence detector (Excitation: ~365 nm, Emission: ~450 nm)

-

Homogenizer

-

Centrifuge

Methodology:

-

Tissue Homogenization: Weigh the frozen neural tissue sample and homogenize it in 10 volumes of ice-cold 10% TCA.

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the thiamine esters.

-

Derivatization (Thiochrome Reaction):

-

Take an aliquot of the supernatant.

-

Add an alkaline solution (NaOH) to raise the pH.

-

Add potassium ferricyanide solution to oxidize the thiamine esters to their respective highly fluorescent thiochrome derivatives. The reaction is rapid and should be timed carefully.

-

Stop the reaction by adding an acid or by immediate injection into the HPLC system.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system equipped with a C18 column.

-

Elute the compounds using a gradient or isocratic mobile phase, typically consisting of a sodium phosphate buffer and methanol.

-

Detect the separated thiochrome derivatives using a fluorescence detector. ThDP, ThMP, and thiamine will have distinct retention times.[14]

-

-

Quantification: Calculate the concentration of each compound by comparing the peak areas from the sample to those of known concentration standards that have undergone the same derivatization process.

Figure 2. Experimental Workflow for ThMP Quantification.

Protocol for Assaying ThMP Phosphatase (ThMPase) Activity

This protocol provides a general framework for measuring the activity of enzymes that dephosphorylate ThMP, based on methods used for synaptosomal fractions.[8]

Objective: To determine the rate of ThMP hydrolysis in a neural tissue preparation.

Materials:

-

Brain synaptosome or homogenate preparation

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Thiamine monophosphate (ThMP) solution (substrate)

-

Reagents for detecting either inorganic phosphate (Pi) (e.g., Malachite Green assay) or free thiamine (via HPLC as described above).

-

Stop solution (e.g., TCA or SDS)

Methodology:

-

Enzyme Preparation: Prepare a protein fraction from neural tissue, such as synaptosomes, which are enriched in membrane-bound enzymes. Determine the total protein concentration of the preparation (e.g., via Bradford or BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific amount of the enzyme preparation, and any necessary co-factors (e.g., Mg²⁺). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding a known concentration of the ThMP substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes) where the reaction rate is linear.

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as TCA, which will denature the enzyme.

-

Product Measurement:

-

Method A (Phosphate Detection): Centrifuge the stopped reaction to pellet protein. Measure the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method like the Malachite Green assay.

-

Method B (Thiamine Detection): Measure the amount of free thiamine produced using the HPLC method described in section 5.1.

-

-

Calculate Activity: Determine the specific activity of the enzyme, typically expressed as nmol of product formed per minute per mg of protein. Run control reactions without the enzyme or without the substrate to account for non-enzymatic hydrolysis.

Conclusion and Future Directions

The primary is firmly established as that of a metabolic intermediate within the thiamine phosphorylation-dephosphorylation cycle. This role is fundamental to regulating the intracellular levels of the essential coenzyme ThDP and maintaining overall thiamine homeostasis. While intriguing questions remain about potential non-coenzymatic functions, current evidence is sparse. The observation of normal ThMP levels in Alzheimer's disease brains, despite depleted ThDP, underscores the importance of studying the entire thiamine metabolic network rather than isolated components.

For drug development and research professionals, this indicates that targeting the enzymes that regulate the ThMP-ThDP-thiamine balance, such as TPK1 or specific phosphatases, could be a more nuanced therapeutic strategy for neurological disorders than simple thiamine supplementation. Future research should focus on the molecular identification and characterization of the specific phosphatases responsible for ThMP hydrolysis in neurons and glia, and on elucidating whether ThMP itself has any direct, subtle regulatory effects on neuronal function. A deeper understanding of these pathways is essential for developing novel interventions for a range of devastating neurological conditions.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamin deficiency and brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiamine Mono- and Diphosphate Phosphatases in Bovine Brain Synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of thiamine in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic and Structural Role of Thiamine in Nervous Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroinflammation regulates the balance between hippocampal neuron death and neurogenesis in an ex vivo model of thiamine deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brain thiamine, its phosphate esters, and its metabolizing enzymes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Enzymatic Conversion of Thiamine to Thiamine Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymes central to carbohydrate and amino acid metabolism. Its synthesis from thiamine is a critical step in cellular bioenergetics. This technical guide provides an in-depth overview of the enzymatic conversion of thiamine to TPP, focusing on the key enzyme, its kinetics, regulatory mechanisms, and detailed experimental protocols for its study. A deficiency in thiamine and consequently TPP can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome, underscoring the importance of understanding this fundamental biochemical process.[1]

The Core Reaction: Thiamine Pyrophosphokinase

The enzymatic conversion of thiamine to thiamine pyrophosphate is catalyzed by the enzyme thiamine pyrophosphokinase (TPK) , also known as thiamine diphosphokinase.[2][3] This enzyme facilitates the transfer of a pyrophosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the hydroxyl group of thiamine. The reaction can be summarized as follows:

Thiamine + ATP ⇌ Thiamine Pyrophosphate (TPP) + AMP

This reaction is dependent on the presence of a divalent cation, with magnesium (Mg²⁺) being the most effective cofactor.[4]

Reaction Mechanism

The precise kinetic mechanism of TPK has been a subject of investigation, with studies suggesting different models depending on the organism. A ping-pong mechanism has been proposed for human TPK, where the enzyme binds to ATP and releases AMP before binding to thiamine.[5] In contrast, studies on TPK from parsley leaf suggest a sequential ordered Bi Bi mechanism , where the enzyme first binds to MgATP and then to thiamine, followed by the release of TPP and AMP.[6]

Regulation of TPP Synthesis

The synthesis of TPP is tightly regulated to maintain cellular homeostasis. The primary regulatory mechanism is product inhibition , where TPP itself acts as a potent non-competitive inhibitor of TPK.[7][8] This feedback mechanism ensures that intracellular TPP levels are maintained within a narrow range, preventing excessive accumulation even with high doses of thiamine.[7] The inhibition constant (Ki) for TPP has been reported to be in the sub-micromolar range, highlighting its effectiveness as a regulator.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversion of thiamine to TPP from various sources.

Table 1: Kinetic Parameters of Thiamine Pyrophosphokinase

| Organism/Source | Substrate | Apparent Km | Vmax | Reference |

| Glycine max (Soybean) seedlings | Thiamine | 4.64 µM | Not Reported | [10] |

| Mg·ATP | 18.3 mM | Not Reported | [10] | |

| Rat Liver | Thiamine | 6 µM | Not Reported | [4] |

| Mouse (recombinant TPK1) | ThDP (reverse reaction) | 0.05 µM | Not Reported | [8] |

Table 2: Inhibition Constants for Thiamine Pyrophosphokinase

| Inhibitor | Organism/Source | Type of Inhibition | Apparent Ki | Reference |

| Thiamine Pyrophosphate (TPP) | Mouse (recombinant TPK1) | Non-competitive | ≈ 0.4 µM | [8][9] |

| Pyrithiamine | Rat Liver | Competitive | 3 µM | [4] |

| Hydroxythiamine (B1206845) | Rat Liver | Mixed | 10 mM | [4] |

Table 3: Optimal Conditions for Thiamine Pyrophosphokinase Activity

| Organism/Source | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement | Reference |

| Glycine max (Soybean) seedlings | 7.1 - 7.3 | Not Reported | Required | [10] |

| Rat Liver | Two optima reported | Not Reported | Mg²⁺ | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of thiamine to TPP.

Purification of Recombinant Thiamine Pyrophosphokinase (His-tagged)

This protocol is a general guideline for the purification of His-tagged TPK expressed in E. coli.

-

Cell Lysis:

-

Resuspend the frozen cell pellet in ice-cold Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with protease inhibitors.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Load the cleared lysate onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged TPK with Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Buffer Exchange:

-

Remove the imidazole and exchange the buffer to a suitable Storage Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 0.1 mM TPP, 1 mM DTT, 10% glycerol, pH 7.5) using dialysis or a desalting column. The inclusion of TPP and Mg²⁺ in the buffers can help maintain enzyme stability and activity.[7]

-

-

Purity Analysis:

-

Assess the purity of the eluted fractions by SDS-PAGE.

-

Thiamine Pyrophosphokinase Activity Assay

This assay measures the production of TPP from thiamine and ATP.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 0.1 M, pH 7.5), MgSO₄, ATP, and thiamine at desired concentrations.[11]

-

A typical reaction might contain 100 mM Tris-HCl pH 7.5, 5 mM MgSO₄, 2.5 mM ATP, and varying concentrations of thiamine.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known amount of purified TPK to the pre-warmed reaction mixture.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an acid, such as trichloroacetic acid (TCA), to a final concentration of 5-10%. This will precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

-

Product Quantification:

-

Analyze the supernatant for the presence of TPP using HPLC with fluorescence detection (see Protocol 4.3).

-

HPLC Analysis of Thiamine and Thiamine Pyrophosphate

This method allows for the separation and quantification of thiamine and its phosphate (B84403) esters.[12][13]

-

Sample Preparation and Derivatization:

-

To the supernatant from the enzyme assay (or other samples like whole blood lysate), add an alkaline solution (e.g., NaOH) followed by an oxidizing agent like potassium ferricyanide.[13][14] This converts thiamine and its phosphate esters into their highly fluorescent thiochrome (B1210408) derivatives.[12][14]

-

-

Chromatographic Separation:

-

Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

-

Use a gradient or isocratic elution with a mobile phase typically consisting of a phosphate buffer and an organic modifier like methanol (B129727) or acetonitrile.[13][15][16]

-

-

Detection:

-

Detect the thiochrome derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., excitation at ~365 nm and emission at ~435 nm).

-

-

Quantification:

-

Quantify the amount of TPP produced by comparing the peak area to a standard curve generated with known concentrations of TPP.

-

Visualizations

Enzymatic Reaction and Regulation

Caption: The enzymatic conversion of thiamine to TPP by TPK and its feedback inhibition by TPP.

Experimental Workflow for TPK Activity Measurement

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. [Purification and several properties of thiamine pyrophosphokinase from rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steady-state kinetics and mutational studies of recombinant human thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Product inhibition of mammalian thiamine pyrophosphokinase is an important mechanism for maintaining thiamine diphosphate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Characterization of Thiamin Pyrophosphotransferase from Glycine max Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. j-jabs.umin.jp [j-jabs.umin.jp]

- 13. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. HPLC Determination of Thiamine Pyrophosphate on PEI Column | SIELC Technologies [sielc.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

A Comparative Analysis of the Biological Activities of Thiamine Phosphate and Thiamine Pyrophosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives are fundamental to cellular metabolism and neurological function. While thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (ThDP), is widely recognized as the primary biologically active coenzyme, the roles of other phosphorylated forms, such as thiamine monophosphate (TMP), are less defined yet physiologically relevant. This technical guide provides a comprehensive comparison of the biological activities of thiamine monophosphate and thiamine pyrophosphate, detailing their distinct functions, presenting quantitative data on their interactions with enzymes, outlining key experimental methodologies for their study, and visualizing the pertinent biochemical pathways. This document is intended to serve as a critical resource for researchers engaged in metabolic studies, neuroscience, and the development of therapeutic agents targeting thiamine-dependent pathways.

Introduction: The Thiamine Family of Compounds

Thiamine is a water-soluble vitamin that, once absorbed, is converted into several phosphorylated forms within the cell. These include thiamine monophosphate (TMP), thiamine pyrophosphate (TPP), and thiamine triphosphate (TTP). Among these, TPP is the most abundant and functionally significant, acting as an essential cofactor for a suite of enzymes critical to carbohydrate and amino acid metabolism.[1] TMP is primarily an intermediate in thiamine metabolism, generally considered to be biologically inactive in a coenzymatic capacity, though recent evidence suggests potential non-coenzymatic roles.[2] TTP is a less abundant derivative that is not a coenzyme but is implicated in cellular signaling and neurophysiological processes.[3][4] This guide focuses on the comparative biological activities of TMP and TPP.

Coenzymatic vs. Non-Coenzymatic Roles

Thiamine Pyrophosphate (TPP): The Quintessential Coenzyme

TPP's primary biological function is as a coenzyme for several key enzymes that catalyze the transfer of aldehyde groups.[5][6] The reactive "ylide" form of the thiazole (B1198619) ring of TPP is central to its catalytic activity.[7]

Key TPP-Dependent Enzymes:

-

Pyruvate (B1213749) Dehydrogenase Complex (PDH): Links glycolysis to the citric acid cycle by catalyzing the decarboxylation of pyruvate to acetyl-CoA.[8]

-

α-Ketoglutarate Dehydrogenase Complex (KGDH): A critical enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[8]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids.[8]

-

Transketolase (TK): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the synthesis of NADPH and pentose sugars for nucleotide biosynthesis.[8]

-

2-Hydroxyacyl-CoA Lyase (HACL1): A peroxisomal enzyme involved in the α-oxidation of fatty acids.[9]

Thiamine Monophosphate (TMP): An Intermediate with Emerging Roles

TMP is generally considered the biologically inactive form of thiamine in the context of coenzymatic activity.[2] Its primary established role is as a product of TPP hydrolysis within the cell and a precursor for the synthesis of free thiamine.[10] However, some studies suggest that TMP may have non-coenzymatic functions, though these are not as well-characterized as those of TTP. The comparative analysis of its interaction with enzymes like alkaline phosphatase reveals that it is a substrate, albeit a less efficient one than TPP.[11]

Quantitative Data Presentation

The following tables summarize the available quantitative data comparing the biological activities and enzyme interactions of thiamine derivatives.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Hydrolysis by Alkaline Phosphatase

| Substrate | Km (M) | Relative Vmax/Km |

| Thiamine Monophosphate (TMP) | (5.2 ± 1.6) x 10-3 | 1 |

| Thiamine Pyrophosphate (TPP) | (3.0 ± 0.8) x 10-4 | 53 |

Data from a study on calf intestinal alkaline phosphatase at pH 8.5 and 30°C, indicating that TPP is a much more efficient substrate for hydrolysis by this enzyme compared to TMP.[11]

Table 2: Inhibition Constants (Ki) for Acetylcholinesterase

| Inhibitor | Concentration | Ki (mg) |

| Thiamine (T) | 17.5 mg/mL | 0.2384 ± 0.006 |

| 35.0 mg/mL | 0.1568 ± 0.004 | |

| Thiamine Pyrophosphate (TPP) | 17.5 mg/mL | 4348 ± 42.1 |

| 35.0 mg/mL | 3571 ± 37.3 |

These results demonstrate that free thiamine is a significantly more potent non-competitive inhibitor of acetylcholinesterase than TPP.[12]

Table 3: Dissociation Constants (Kd) for Thiamin-Binding Protein (TbpA) from E. coli

| Ligand | Kd (nM) |

| Thiamine (ThOH) | 3.8 |

| Thiamine Monophosphate (TMP) | 2.3 |

| Thiamine Pyrophosphate (TPP) | 7.4 |

This data shows that the bacterial periplasmic thiamin-binding protein TbpA binds to thiamine, TMP, and TPP with high affinity, with TMP showing the tightest binding in this particular study.[9]

Table 4: Kinetic Parameters for TPP-Dependent Enzymes and the Effect of Analogs

| Enzyme | Organism | Substrate/Analog | Km/Ki (µM) |

| Transketolase | Yeast | Thiamine Pyrophosphate (TPP) | 1.1 |

| Oxythiamine Diphosphate | 0.03 (Ki) | ||

| Pyrithiamine Diphosphate | 110 (Ki) | ||

| Pyruvate Dehydrogenase Complex | Yeast | Thiamine Pyrophosphate (TPP) | 23 |

| Oxythiamine Diphosphate | 20 (Ki) | ||

| Pyrithiamine Diphosphate | 78 (Ki) |

These values highlight the high affinity of TPP for its dependent enzymes and demonstrate how structural analogs can act as potent inhibitors.[2]

Experimental Protocols

Assay for Pyruvate Dehydrogenase (PDH) Activity

This protocol describes a coupled enzyme assay to measure PDH activity spectrophotometrically.

Principle: The PDH complex catalyzes the conversion of pyruvate to acetyl-CoA. The activity is measured by monitoring the reduction of a tetrazolium salt (MTT) by NADH produced in a coupled reaction. The reduced MTT forms a colored product that absorbs at 565 nm.[2]

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 566 nm

-

PDH Assay Buffer

-

PDH Substrate

-

PDH Developer

-

NADH Standard

-

Cell or tissue lysate

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols. For samples with interfering small molecules, an ammonium (B1175870) sulfate (B86663) precipitation step is recommended.

-

NADH Standard Curve: Prepare a dilution series of the NADH standard in PDH Assay Buffer.

-

Reaction Mix: Prepare a reaction mix containing PDH Assay Buffer, PDH Substrate, and PDH Developer.

-

Assay:

-

Add samples and standards to the wells of the 96-well plate.

-

Add the Reaction Mix to all wells.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 450 nm in kinetic mode at regular intervals.

-

-

Calculation: Calculate the PDH activity from the rate of change in absorbance, using the NADH standard curve for calibration. One unit of PDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.

Assay for Transketolase (TK) Activity

This protocol details the measurement of erythrocyte transketolase activity, a common method for assessing thiamine status.

Principle: The assay measures the basal activity of transketolase and the stimulated activity after the addition of exogenous TPP. The rate of NADH oxidation in a coupled enzymatic reaction is monitored by the decrease in absorbance at 340 nm.[5][13]

Materials:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

-

Washed erythrocytes or hemolysate

-

Reaction buffer (e.g., Tris-HCl)

-

Ribose-5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP) solution

-

Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

-

NADH

Procedure:

-

Sample Preparation: Prepare hemolysates from washed erythrocytes.

-

Basal Activity Measurement:

-

In a cuvette or microplate well, combine the hemolysate, reaction buffer, coupling enzymes, and NADH.

-

Initiate the reaction by adding ribose-5-phosphate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Stimulated Activity Measurement:

-

Repeat the procedure for basal activity, but pre-incubate the hemolysate with an excess of TPP solution before adding the substrate.

-

-

Calculation: The transketolase activity is calculated from the rate of NADH oxidation. The thiamine status is often expressed as the "TPP effect" or the erythrocyte transketolase activity coefficient (ETKAC), which is the ratio of stimulated activity to basal activity. A high TPP effect indicates a thiamine deficiency.

Assay for Acetylcholinesterase (AChE) Inhibition

This protocol is based on the Ellman method for determining AChE activity and assessing inhibition by compounds like thiamine and its derivatives.[14][15][16][17]

Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

Acetylcholinesterase (AChE) solution

-

Test compounds (thiamine, TPP)

Procedure:

-

Plate Setup:

-

Blank: Buffer, DTNB, and ATCI (no enzyme).

-

Control (100% activity): Buffer, AChE, DTNB, and solvent for the test compound.

-

Test Sample: Buffer, AChE, DTNB, and test compound solution.

-

-

Pre-incubation: Add all components except the substrate (ATCI) to the wells. Incubate for a short period (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for a set period (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value and, if performing full kinetic analysis, determine the inhibition constant (Ki) and the mode of inhibition using Lineweaver-Burk plots.[12]

-

Visualization of Pathways and Workflows

Thiamine Metabolism and TPP Biosynthesis

The following diagram illustrates the intracellular conversion of thiamine to its phosphorylated derivatives, highlighting the central role of thiamine pyrophosphokinase in the synthesis of the active coenzyme, TPP.

Caption: Intracellular phosphorylation cascade of thiamine.

Role of TPP in Central Metabolism

This diagram shows the critical junctions in carbohydrate and amino acid metabolism where TPP-dependent enzymes are essential.

Caption: TPP as a cofactor in key metabolic pathways.

Non-Coenzymatic Signaling of Thiamine Derivatives

This diagram conceptualizes the potential non-coenzymatic roles of thiamine and its triphosphate derivative in neuronal signaling.

References

- 1. Determination of thiamine and thiamine phosphates in excitable tissues as thiochrome derivatives by reversed-phase high-performance liquid chromatography on octadecyl silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new chromatographic method for the determination of thiamine and its mono-, di- and tri-phosphates in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. scispace.com [scispace.com]

- 8. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 9. Thiamine pyrophosphate: An essential cofactor for the α-oxidation in mammals – implications for thiamine deficiencies? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiamine Pyrophosphate Biosynthesis and Transport in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Relative reactivity of thiamine monophosphate and thiamine diphosphate upon interaction with alkaline phosphatase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. japsonline.com [japsonline.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Beyond the Active Site: A Technical Guide to the Non-Coenzymatic Functions of Thiamine Phosphate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamine (B1217682), or vitamin B1, is universally recognized for its essential role in cellular metabolism, primarily through its diphosphorylated form, thiamine pyrophosphate (TPP), which acts as a crucial coenzyme for enzymes involved in carbohydrate and amino acid metabolism.[1][2][3] However, a growing body of evidence reveals that thiamine and its phosphate (B84403) derivatives, including thiamine monophosphate (ThMP), thiamine triphosphate (ThTP), and the more recently discovered adenosine (B11128) thiamine triphosphate (AThTP), possess a range of non-coenzymatic functions that are critical for cellular regulation and signaling.[4][5][6] These roles, independent of enzymatic catalysis, span from the regulation of gene expression and neuronal signaling to cellular stress responses, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of these non-coenzymatic functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Gene Regulation by Thiamine Pyrophosphate (TPP) Riboswitches

One of the most well-characterized non-coenzymatic functions of a thiamine derivative is the direct regulation of gene expression by TPP through its interaction with riboswitches.[7][8][9] TPP riboswitches are structured non-coding RNA elements found in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), primarily in bacteria, archaea, fungi, and plants.[7][10] They control the expression of genes involved in thiamine biosynthesis, transport, and metabolism by directly binding TPP.[8][9]

Upon binding TPP, the riboswitch undergoes a conformational change that typically sequesters the ribosome-binding site (Shine-Dalgarno sequence) or promotes the formation of a transcriptional terminator stem, thereby repressing translation or transcription of the downstream gene, respectively.[8][9][10][11] This mechanism provides a direct feedback loop, allowing cells to sense and respond to the intracellular concentration of TPP.

Quantitative Data: TPP-Riboswitch Binding Affinities

The affinity of TPP for its riboswitch is a critical determinant of its regulatory activity. This interaction has been quantified for various riboswitches using techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). The dissociation constant (Kd) values are typically in the nanomolar range, highlighting a high degree of specificity and affinity.

| Riboswitch Source Organism | Gene | Method | Dissociation Constant (Kd) | Magnesium Concentration | Reference |

| Escherichia coli (thiA) | Thiamine ABC transporter permease | Circular Dichroism | 200 nM | 0.2 mM | [9] |

| 36 nM | 0.5 mM | [9] | |||

| 20 nM | ≥ 1.0 mM | [9] | |||

| Escherichia coli (thiM) | Thiamine ABC transporter substrate-binding protein | Isothermal Titration Calorimetry | ~200 nM | 0.5 mM | [9] |

| ~9 nM | 2.5 mM | [9] | |||

| Elaeis guineensis (ThiC) | Thiamine biosynthesis protein | Isothermal Titration Calorimetry | 0.178 nM | Not Specified | [12][13] |

| Bacillus subtilis (thiT) | Thiamine transporter | Surface Plasmon Resonance | Not specified in abstract | Not Specified | [14] |

| Azospirillum tabrizica | Putative thiamine transporter | Surface Plasmon Resonance | Not specified in abstract | Not Specified | [14] |

| Azospirillum aestuarii | Putative thiamine transporter | Surface Plasmon Resonance | Not specified in abstract | Not Specified | [14] |

Experimental Protocols

ITC is a powerful technique to directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]

Protocol:

-

RNA Preparation: Synthesize the riboswitch RNA aptamer domain using in vitro transcription from a DNA template. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and refold it by heating to 95°C for 5 minutes followed by slow cooling to room temperature in a buffer containing a physiological concentration of MgCl2 (e.g., 5 mM).

-

Ligand Preparation: Prepare a stock solution of TPP in the same buffer as the RNA.

-

ITC Experiment:

-

Fill the sample cell of the ITC instrument with the RNA solution (typically at a concentration of 10-20 µM).

-

Fill the injection syringe with the TPP solution (typically at a concentration 10-20 times higher than the RNA concentration).

-

Perform a series of small injections of the TPP solution into the RNA solution while monitoring the heat released or absorbed.

-

-

Data Analysis: Integrate the heat signal for each injection and fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.

This assay assesses the ability of the riboswitch to regulate gene expression in a cell-free system.

Protocol:

-

Template Preparation: Prepare a DNA template containing a promoter (e.g., T7), the riboswitch sequence, and a reporter gene (e.g., luciferase or lacZ).

-

Coupled Transcription-Translation Reaction:

-

Set up a reaction mixture containing the DNA template, an E. coli S30 extract (or a purified reconstituted system), amino acids, and NTPs.

-

Divide the reaction into two sets: one with and one without the addition of TPP at a concentration known to be saturating for the riboswitch.

-

-

Reporter Gene Assay: Incubate the reactions at 37°C for a defined period. Measure the expression of the reporter gene (e.g., by measuring luminescence for luciferase or β-galactosidase activity for lacZ).

-

Analysis: Compare the reporter gene expression levels in the presence and absence of TPP to determine the regulatory activity of the riboswitch. A significant decrease in expression in the presence of TPP indicates a functional repressive riboswitch.

Signaling Pathway Diagram

Caption: TPP binding to a riboswitch on mRNA regulates gene expression.

Thiamine Triphosphate (ThTP) in Cellular Signaling and Stress Response

Thiamine triphosphate (ThTP) is found in most organisms, from bacteria to mammals, albeit at much lower concentrations than TPP.[17][18] While not a coenzyme, ThTP is emerging as a signaling molecule, particularly in response to cellular stress.[17][19]

In E. coli, ThTP levels transiently increase in response to amino acid starvation, suggesting a role in metabolic adaptation.[19] In mammalian brain mitochondria, ThTP synthesis is coupled to the respiratory chain, hinting at a link to cellular energetics.[20][21] Furthermore, ThTP has been implicated in protein phosphorylation and the modulation of ion channel activity.[17][22]

Quantitative Data: ThTP Levels and Enzyme Kinetics

Quantitative data on ThTP's non-coenzymatic functions are still emerging. However, studies have begun to quantify its concentration in various tissues and its effects on specific enzymes.

| Parameter | Organism/Tissue | Condition | Value | Reference |

| ThTP Concentration | E. coli | Amino acid starvation | ~20% of total thiamine | [19] |

| Human Fetal Tissues | - | Consistently detected | [2] | |

| Human Adult Tissues | - | Sporadically detected | [2] | |

| Enzyme Regulation | Glutamate (B1630785) Dehydrogenase (GDH) | in vitro (bovine brain) | Activation by ThTP | [8] |

| Malate (B86768) Dehydrogenase (MDH) | in vitro (bovine brain) | Regulation by thiamine derivatives | [8] |

Experimental Protocols

Accurate measurement of intracellular thiamine phosphate derivatives is crucial for understanding their physiological roles. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.[23][24][25]

Protocol:

-

Sample Preparation:

-

Homogenize tissue or cell samples in a solution of trichloroacetic acid (TCA) to precipitate proteins and extract the thiamine derivatives.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Derivatization (Thiochrome Method):

-

Convert the non-fluorescent thiamine and its phosphate esters into highly fluorescent thiochrome (B1210408) derivatives by oxidation with potassium ferricyanide (B76249) in an alkaline solution.

-

-

HPLC Separation:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Separate the thiochrome derivatives using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

-

Detection and Quantification:

-

Detect the separated thiochrome derivatives using a fluorescence detector.

-

Quantify the concentration of each derivative by comparing its peak area to that of known standards.

-

This assay is used to identify proteins that can be phosphorylated by ThTP, suggesting ThTP may act as a phosphate donor in certain signaling pathways.

Protocol:

-

Synthesis of [γ-³²P]-ThTP: Synthesize radiolabeled ThTP from [γ-³²P]-ATP and thiamine diphosphate (B83284) using an appropriate enzyme (e.g., adenylate kinase).

-

Phosphorylation Reaction:

-

Incubate a protein extract or a purified protein with [γ-³²P]-ThTP in a suitable buffer containing Mg²⁺.

-